molecular formula C14H10N6O9 B1202729 2,4',6,6'-Tetranitro-2',4-azoxytoluene CAS No. 51118-04-8

2,4',6,6'-Tetranitro-2',4-azoxytoluene

Cat. No. B1202729
CAS RN: 51118-04-8
M. Wt: 406.26 g/mol
InChI Key: XDCFBFUDTDVION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4',6,6'-Tetranitro-2',4-azoxytoluene is a C-nitro compound.

Scientific Research Applications

Mutagenicity and Microbial Interaction

  • Mutagenicity in Salmonella typhimurium : Tetranitroazoxytoluenes, including 2,4',6,6'-tetranitro-2',4-azoxytoluene, were found to be mutagenic in Salmonella typhimurium strains TA100, requiring nitroreductase activity for mutagenicity induction (Spanggord, Stewart, & Riccio, 1995).
  • Role in Phytotransformation : Studies on Myriophyllum aquaticum showed that 2,4',6,6'-tetranitro-2',4-azoxytoluene is a transformation product in the phytotransformation of 2,4,6-trinitrotoluene (TNT), suggesting a role in environmental remediation processes (Wang, Lyon, Hughes, & Bennett, 2003).

Environmental Contamination and Remediation

  • Identification in Transformation Processes : Studies identified 2,4',6,6'-tetranitro-2',4-azoxytoluene as a product in the spontaneous conversion of hydroxylamino-dinitrotoluenes, indicating its relevance in understanding environmental contamination processes (Maeda et al., 2007).
  • TNT Metabolite Analysis : Research on high-performance liquid chromatography-diode array detection (HPLC-DAD) methods included the separation of TNT metabolites such as 2,4',6,6'-tetranitro-2',4-azoxytoluene, aiding in the analysis of explosives and their degradation in environmental samples (Borch & Gerlach, 2004).

Toxicity and Health Impact Studies

  • Cytotoxicity and Mutagenicity : Investigations into the cytotoxicity and mutagenicity of 2,4,6-trinitrotoluene (TNT) and its metabolites, including 2,4',6,6'-tetranitro-2',4-azoxytoluene, provide insights into potential health risks associated with exposure to these compounds (Honeycutt, Jarvis, & McFarland, 1996).

Biodegradation and Bacterial Transformation

  • Pathways in Bacterial Degradation : A study on a Pantoea sp. strain capable of degrading TNT identified 2,4',6,6'-tetranitro-2',4-azoxytoluene as a degradation product, highlighting the mechanisms of bacterial transformation in contaminated environments (Zou, Lu, & Liu, 2012).
  • Biological Reduction Products : Research identified 2,4',6,6'-tetranitro-2',4-azoxytoluene as a product in the biological reduction of TNT, providing insights into the metabolic pathways of Pseudomonas sp. in degrading nitroaromatic compounds (Haidour & Ramos, 1996).

Energetic Material Studies

  • Energetic Compound Analysis : A study synthesized 2,4-dinitro-NNO-azoxytoluene and related compounds, examining their structure, energetic performance, and stability, which can inform research on materials derived from explosives like 2,4',6,6'-tetranitro-2',4-azoxytoluene (Wang et al., 2014).

properties

CAS RN

51118-04-8

Product Name

2,4',6,6'-Tetranitro-2',4-azoxytoluene

Molecular Formula

C14H10N6O9

Molecular Weight

406.26 g/mol

IUPAC Name

(4-methyl-3,5-dinitrophenyl)-(2-methyl-3,5-dinitrophenyl)imino-oxidoazanium

InChI

InChI=1S/C14H10N6O9/c1-7-11(3-10(17(22)23)6-12(7)18(24)25)15-16(21)9-4-13(19(26)27)8(2)14(5-9)20(28)29/h3-6H,1-2H3

InChI Key

XDCFBFUDTDVION-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=[N+](C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-])[O-]

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=[N+](C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-])[O-]

Other CAS RN

51856-71-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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